(Z)-Aconitic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

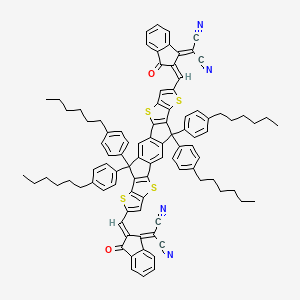

2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOWCDPFDSRYRO-VFZXRLAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H82N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of (Z)-Aconitic Acid in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Aconitic acid, more commonly known as cis-aconitate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. This technical guide provides an in-depth exploration of the role of cis-aconitate, the enzymatic reactions it undergoes, and its significance in cellular metabolism. The document includes a detailed analysis of the enzyme aconitase, which catalyzes the interconversion of citrate (B86180) and isocitrate via cis-aconitate. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of aconitase activity and Krebs cycle intermediates, and visualizations of the relevant biochemical pathways.

Introduction

The Krebs cycle, or citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound, or cis-aconitate, serves as a transient intermediate in the second step of this cycle, linking citrate and isocitrate. This isomerization is a crucial preparatory step for the subsequent oxidative decarboxylation reactions that generate reducing equivalents in the form of NADH and FADH₂. The reaction is catalyzed by the enzyme aconitase (aconitate hydratase), a stereo-specific and iron-sulfur cluster-containing protein.[1][2] Understanding the dynamics of cis-aconitate and the function of aconitase is essential for a comprehensive grasp of cellular bioenergetics and has implications for various pathological conditions, including neurodegenerative diseases and cancer.

The Role of cis-Aconitate in the Krebs Cycle

cis-Aconitate is formed from citrate through a dehydration reaction and is subsequently hydrated to form isocitrate. Both reactions are catalyzed by the same enzyme, aconitase.[1][2] This two-step process effectively moves the hydroxyl group of citrate from the tertiary position to a secondary position in isocitrate, which is a necessary rearrangement for the subsequent oxidation and decarboxylation catalyzed by isocitrate dehydrogenase.

The Aconitase Reaction

Aconitase (EC 4.2.1.3) is a fascinating enzyme that contains a [4Fe-4S] iron-sulfur cluster in its active site. This cluster is not involved in a redox reaction but plays a crucial role in the catalytic mechanism by coordinating with the substrate and facilitating the dehydration and hydration steps.[3] The overall reaction is reversible and can be summarized as follows:

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

The equilibrium of this reaction heavily favors citrate. In typical mammalian cells, the equilibrium mixture consists of approximately 88-91% citrate, 3-4% cis-aconitate, and 6-8% isocitrate.[2][4]

Stereochemistry of the Reaction

The conversion of citrate to isocitrate via cis-aconitate is a highly stereospecific process. Aconitase specifically removes the pro-R hydrogen from the C2 carbon and the hydroxyl group from the C3 carbon of citrate to form the planar cis-aconitate intermediate. The subsequent addition of water to the opposite face of the double bond results in the formation of (2R,3S)-isocitrate.[1]

Quantitative Data

Enzyme Kinetics of Mitochondrial Aconitase

The Michaelis-Menten constants (Km) and maximum velocities (Vmax) for aconitase provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. While comprehensive tabulated data for mammalian mitochondrial aconitase is sparse in the literature, the following table summarizes available kinetic parameters.

| Substrate | Km (µM) | Vmax (units/mg) | Organism/Tissue | Reference |

| Citrate | ~200 | Not specified | Pig Heart | [5] |

| cis-Aconitate | ~25 | Not specified | Pig Heart | [5] |

| Isocitrate | ~50 | Not specified | Pig Heart | [5] |

Note: The exact values can vary depending on the experimental conditions such as pH, temperature, and ionic strength.

Intracellular Concentrations of Krebs Cycle Intermediates

The concentrations of Krebs cycle intermediates can vary significantly between different cell types and physiological states. The table below presents a summary of reported intracellular concentrations in a mammalian cell line.

| Metabolite | Concentration (µM) | Cell Type | Reference |

| Citrate | 1300 | Baby Mouse Kidney (BHK) | [3] |

| cis-Aconitate | Not reported | - | - |

| Isocitrate | 60 | Baby Mouse Kidney (BHK) | [3] |

| α-Ketoglutarate | 150 | Baby Mouse Kidney (BHK) | [3] |

| Succinate | 350 | Baby Mouse Kidney (BHK) | [3] |

| Fumarate | 60 | Baby Mouse Kidney (BHK) | [3] |

| Malate | 420 | Baby Mouse Kidney (BHK) | [3] |

Note: The concentration of cis-aconitate is often not reported due to its low abundance and transient nature.

Experimental Protocols

Aconitase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure aconitase activity in cell and tissue lysates. The assay involves the conversion of citrate to isocitrate by aconitase, which is then measured in a coupled reaction where isocitrate is oxidized by isocitrate dehydrogenase (IDH), producing NADPH. The rate of NADPH production is proportional to the aconitase activity and can be monitored by the increase in absorbance at 450 nm.

Materials:

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

Substrate Solution (containing citrate)

-

Developer Solution (containing isocitrate dehydrogenase and a chromogen)

-

Aconitase Activation Solution (containing (NH₄)₂Fe(SO₄)₂ and Cysteine)

-

Isocitrate Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cells: Homogenize 1-5 million cells in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

-

Tissues: Homogenize 10-20 mg of tissue in 200 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Aconitase Activation:

-

Prepare the Aconitase Activation Solution by mixing equal volumes of the (NH₄)₂Fe(SO₄)₂ and Cysteine solutions.

-

Add 10 µL of the Activation Solution to 100 µL of the sample and incubate on ice for 1 hour.

-

-

Assay:

-

Prepare a standard curve using the Isocitrate Standard.

-

Add 50 µL of the activated sample or standard to the wells of a 96-well plate.

-

Add 50 µL of the Substrate Solution to each well.

-

Add 10 µL of the Developer Solution to each well.

-

Incubate the plate at 25°C for 10-30 minutes, protected from light.

-

Measure the absorbance at 450 nm.

-

-

Calculation:

-

Subtract the background reading from all sample and standard readings.

-

Plot the standard curve and determine the concentration of isocitrate produced in the samples.

-

Calculate the aconitase activity (nmol/min/mL or U/mg of protein).

-

Quantification of Krebs Cycle Intermediates by LC-MS/MS

This protocol outlines a general workflow for the simultaneous quantification of tricarboxylic acid cycle intermediates in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal Standards (¹³C-labeled Krebs cycle intermediates)

-

Extraction Solvent (e.g., 80% methanol)

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Cells: Quench metabolism by rapidly washing cells with ice-cold saline. Lyse the cells with a known volume of ice-cold Extraction Solvent containing internal standards.

-

Tissues: Homogenize the tissue in ice-cold Extraction Solvent containing internal standards.

-

-

Extraction:

-

Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples into the LC-MS/MS system.

-

Separate the metabolites using a suitable gradient elution on the LC column.

-

Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each analyte and its corresponding internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its internal standard.

-

Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the role of cis-aconitate in the Krebs cycle.

Caption: The central role of cis-Aconitate in the Krebs cycle.

Caption: The two-step mechanism of the Aconitase reaction.

Caption: Workflow for analyzing aconitase and Krebs cycle intermediates.

Conclusion

This compound, as the intermediate cis-aconitate, plays an indispensable, albeit transient, role in the Krebs cycle. Its formation and subsequent conversion, orchestrated by the enzyme aconitase, are essential for the continuation of cellular respiration and energy production. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development. Further investigation into the regulation of aconitase and the flux of cis-aconitate under various physiological and pathological conditions will undoubtedly provide deeper insights into cellular metabolism and may reveal novel therapeutic targets.

References

Biosynthesis pathway of cis-Aconitic acid in plants

An In-depth Technical Guide on the Biosynthesis Pathway of cis-Aconitic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cis-aconitic acid in plants. It covers the core metabolic pathway, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols, and the role of this pathway in cellular signaling.

cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway in all aerobic organisms. In plants, this pathway is not only crucial for energy production but also provides precursors for various biosynthetic processes. The formation and conversion of cis-aconitic acid are catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).

The biosynthesis of cis-aconitic acid is a reversible two-step isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate. This reaction is catalyzed by aconitase, an iron-sulfur protein.[1][2] Plant cells contain distinct isoforms of aconitase, primarily located in the mitochondria and the cytosol, indicating the importance of this reaction in different cellular compartments.[3][4]

The mitochondrial aconitase is a key component of the TCA cycle, which is central to cellular respiration.[5][6] The cytosolic isoform is involved in various metabolic pathways, including the glyoxylate (B1226380) cycle and the biosynthesis of certain amino acids.[3][4]

Quantitative Data

Enzyme Kinetics of Plant Aconitase

The kinetic properties of aconitase isoforms have been studied in various plants. The Michaelis constant (Km) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for its substrate.

| Plant Species | Isoform | Substrate | K | Reference |

| Zea mays (Maize) | Mitochondrial | Citrate | 21 | [3] |

| d,l-Isocitrate | 1.5 | [3] | ||

| Cytosolic | Citrate | 9.5 | [3] | |

| d,l-Isocitrate | 1.7 | [3] | ||

| Aconitate Isomerase | cis-Aconitate | 0.75 | [7] | |

| trans-Aconitate | 0.92 | [7] |

Concentration of Aconitic Acid in Plant Tissues

The concentration of aconitic acid can vary significantly between different plant species and tissues. It is often found as its more stable isomer, trans-aconitic acid, which can accumulate to high levels in certain grasses.[8]

| Plant Species | Tissue | Compound | Concentration | Conditions | Reference |

| Zea mays (Maize) | Shoots and Roots | trans-Aconitic acid | High levels | Accumulates in response to Al³⁺ stress | [8] |

| Sweet Sorghum | Juice | Aconitic acid | 0.114% - 0.312% | Varies with maturity and nitrogen fertilization | [8] |

Experimental Protocols

Isolation of Mitochondria and Cytosol from Arabidopsis thaliana Leaves

This protocol describes the differential and density gradient centrifugation method for obtaining purified and functional mitochondria, as well as the cytosolic fraction, from Arabidopsis thaliana leaves.[9][10][11][12]

Materials:

-

Grinding Buffer: 0.3 M sucrose, 25 mM TES (pH 7.5), 4 mM cysteine, 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) PVP-40

-

Wash Buffer: 0.3 M sucrose, 10 mM TES (pH 7.5), 0.1% (w/v) BSA

-

Percoll Gradient Solutions: 28% and 45% (v/v) Percoll in 0.3 M sucrose, 10 mM TES (pH 7.5)

-

Mortar and pestle, Miracloth, centrifuge tubes, refrigerated centrifuge

Procedure:

-

Harvest 50-100 g of Arabidopsis thaliana leaves and homogenize in ice-cold grinding buffer using a mortar and pestle.

-

Filter the homogenate through four layers of Miracloth.

-

Centrifuge the filtrate at 1,500 x g for 5 minutes to pellet chloroplasts and nuclei.

-

Collect the supernatant and centrifuge at 18,000 x g for 15 minutes to pellet crude mitochondria. The resulting supernatant is the crude cytosolic fraction.

-

Gently resuspend the mitochondrial pellet in wash buffer.

-

Layer the resuspended mitochondria onto a discontinuous Percoll gradient (45% layer below the 28% layer).

-

Centrifuge at 40,000 x g for 45 minutes. Intact mitochondria will band at the 28%/45% interface.

-

Carefully collect the mitochondrial fraction and wash with wash buffer to remove Percoll.

-

Pellet the purified mitochondria by centrifugation at 18,000 x g for 10 minutes.

-

For further purification of the cytosolic fraction, ultracentrifuge the crude cytosol at 100,000 x g for 1 hour to pellet microsomes. The supernatant is the purified cytosolic fraction.

Aconitase Activity Assay

This spectrophotometric assay measures the conversion of cis-aconitate to isocitrate, which is then coupled to the reduction of NADP⁺ by isocitrate dehydrogenase.[5][6][13][14][15]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl

-

Substrate Solution: 20 mM cis-aconitic acid

-

Cofactor Solution: 10 mM NADP⁺, 50 mM MgCl₂

-

Coupling Enzyme: Isocitrate dehydrogenase (sufficient units)

-

96-well microplate, spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADP⁺/MgCl₂ solution, and isocitrate dehydrogenase.

-

Add the isolated mitochondrial or cytosolic fraction to the wells of a microplate.

-

Initiate the reaction by adding the cis-aconitate substrate solution.

-

Immediately measure the increase in absorbance at 340 nm (due to NADPH formation) at regular intervals for 5-10 minutes.

-

Calculate the aconitase activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of cis-Aconitic Acid by LC-MS/MS

This method allows for the sensitive and specific quantification of cis-aconitic acid in plant extracts.[16][17]

Materials:

-

Extraction Solvent: 80% methanol

-

LC-MS/MS system with a suitable column (e.g., C18)

-

cis-Aconitic acid standard

Procedure:

-

Extraction: Homogenize flash-frozen plant tissue in pre-chilled 80% methanol. Centrifuge to pellet debris and collect the supernatant.

-

LC Separation: Inject the extract onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for cis-aconitic acid (e.g., m/z 173 -> 111).

-

Quantification: Generate a standard curve using known concentrations of a cis-aconitic acid standard. Quantify the amount of cis-aconitic acid in the samples by comparing their peak areas to the standard curve.

Role in Signaling Pathways

Aconitase plays a significant role in cellular signaling, particularly in the response to oxidative stress.[18][19] It is involved in retrograde signaling, a communication pathway from organelles (mitochondria and chloroplasts) to the nucleus, which leads to changes in gene expression.[18][20][21]

Under conditions of oxidative stress, the iron-sulfur cluster of aconitase is sensitive to damage by reactive oxygen species (ROS), leading to its inactivation.[18] This inactivation can lead to an accumulation of citrate, which can act as a signaling molecule. Furthermore, the inactive form of cytosolic aconitase can function as an iron-regulatory protein (IRP), binding to iron-responsive elements in mRNAs and regulating the expression of proteins involved in iron homeostasis.[2]

In response to mitochondrial dysfunction, a retrograde signaling pathway is activated, which involves the transcription factor ANAC017.[22][23] This pathway leads to the induction of stress-responsive genes, such as alternative oxidase (AOX), which helps to mitigate the effects of oxidative stress.[22][24]

References

- 1. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aconitase - Creative Enzymes [creative-enzymes.com]

- 3. Expression and properties of the mitochondrial and cytosolic forms of aconitase in maize scutellum [agris.fao.org]

- 4. Regulation of expression of the mitochondrial and cytosolic forms of aconitase in maize leaves via phytochrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 10. Isolation of intact, functional mitochondria from the model plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. abcam.com [abcam.com]

- 14. content.abcam.com [content.abcam.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of aconitase in plant stress response and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Retrograde Signaling: A New Candidate Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Retrograde signalling caused by heritable mitochondrial dysfunction is partially mediated by ANAC017 and improves plant performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The retrograde signaling regulator ANAC017 recruits the MKK9–MPK3/6, ethylene, and auxin signaling pathways to balance mitochondrial dysfunction with growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. academic.oup.com [academic.oup.com]

(Z)-Aconitic acid versus (E)-Aconitic acid stereoisomers

An In-depth Technical Guide to (Z)-Aconitic and (E)-Aconitic Acid Stereoisomers

Introduction

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is an unsaturated tricarboxylic organic acid with the chemical formula C₆H₆O₆[1][2][3]. It exists as two distinct geometric isomers, or stereoisomers: (Z)-Aconitic acid (commonly known as cis-Aconitic acid) and (E)-Aconitic acid (commonly known as trans-Aconitic acid)[1][2]. These isomers, while sharing the same chemical formula and connectivity, exhibit different spatial arrangements of their carboxyl groups around the carbon-carbon double bond, leading to distinct physical, chemical, and biological properties[1].

The conjugate base of the cis-isomer, cis-aconitate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, one of the most fundamental pathways for cellular energy production[2][4][5][6][7][8][9]. It is formed by the dehydration of citric acid and is subsequently converted to isocitrate, a reaction catalyzed by the enzyme aconitase[2][4][5][7][10]. The trans-isomer, while more stable, also demonstrates a range of biological activities and industrial applications[1][9][11]. This guide provides a detailed comparison of these two stereoisomers, focusing on their properties, biological significance, and the experimental methodologies used for their study.

Physicochemical Properties

The stereochemical difference between (Z)- and (E)-aconitic acid gives rise to notable variations in their physical properties. The trans-isomer is generally more stable due to reduced steric hindrance between the carboxyl groups[1]. Key physicochemical data are summarized in the table below.

| Property | This compound (cis) | (E)-Aconitic Acid (trans) |

| Molecular Formula | C₆H₆O₆[5][12][13] | C₆H₆O₆ |

| Molar Mass | 174.11 g/mol [3][5][14] | 174.11 g/mol [2] |

| Appearance | White to yellowish crystalline solid[10] | Colorless crystals[2] |

| Melting Point | 122-125 °C[1][12][14][15] | Decomposes over a range of 185-209 °C[1][16] |

| Boiling Point | 542.6 °C at 760 mmHg[12][15][17] | Not applicable (decomposes) |

| Water Solubility | High (e.g., 1g in 2mL at 25°C)[10] | Soluble |

| Acidity (pKa) | pKa1: 2.78, pKa2: 4.41, pKa3: 6.21[2] | pKa1: 2.80, pKa2: 4.46[2] |

| CAS Number | 585-84-2[2][10][12][14] | 4023-65-8[2] |

Biological Role and Activity

The biological roles of the two aconitic acid isomers are distinct, largely defined by their interaction with the enzyme aconitase and their prevalence in nature.

This compound (cis-Aconitate): The primary biological significance of cis-aconitic acid is its role as an obligate intermediate in the TCA cycle[4][5][9][10][18]. The enzyme aconitase (aconitate hydratase) facilitates the stereospecific isomerization of citrate (B86180) to isocitrate via the formation of a bound cis-aconitate intermediate[2][4][7][8]. This reaction is a crucial step in aerobic respiration, linking the oxidation of acetyl-CoA to the production of reducing equivalents (NADH and FADH₂) for ATP synthesis[8]. Abnormal levels of cis-aconitic acid can be an indicator of mitochondrial dysfunction or metabolic disorders[6][19].

(E)-Aconitic Acid (trans-Aconitate): While not a direct intermediate in the central metabolic pathway of the TCA cycle, trans-aconitic acid is found in significant quantities in various plants, such as sugarcane and sweet sorghum, where it can act as a carbon storage molecule and a defense compound[1][9][11][20]. Research has highlighted several divergent biological activities of the trans-isomer compared to its cis counterpart.

| Biological Activity | This compound (cis) | (E)-Aconitic Acid (trans) |

| TCA Cycle | Essential intermediate[4][5][9] | Can inhibit the enzyme aconitase[9][20] |

| Nematocidal Activity | Low activity | Significantly higher activity against Meloidogyne incognita[9][20] |

| Anti-leishmanial | Can reverse the inhibitory effect of the trans-isomer | Attenuates replication of Leishmania donovani promastigotes[9][20] |

| Anti-inflammatory | Not well-documented | Inhibits tumor necrosis factor-alpha (TNF-α) release[9][11] |

| Antifungal/Antifeedant | Limited reports | Serves as a defense mechanism in certain plants[11][20] |

Metabolic Pathway and Experimental Workflows

Role in the Tricarboxylic Acid (TCA) Cycle

The conversion of citrate to isocitrate is a critical step in the TCA cycle. It proceeds through a dehydration-hydration mechanism involving cis-aconitate as an enzyme-bound intermediate.

General Experimental Workflow for Isomer Analysis

The quantification and separation of aconitic acid stereoisomers from biological or industrial samples typically involve chromatographic techniques. A generalized workflow is depicted below.

Experimental Protocols

Synthesis of Aconitic Acid (Mixture of Isomers)

Aconitic acid can be synthesized via the dehydration of citric acid, a method that typically yields a mixture of both cis and trans isomers[2][16].

-

Objective: To produce aconitic acid from citric acid monohydrate.

-

Reagents:

-

Procedure:

-

Prepare a solution of sulfuric acid by carefully adding 210 g of concentrated H₂SO₄ to 105 mL of water.

-

In a 1-liter round-bottomed flask fitted with a reflux condenser, place 210 g of powdered citric acid monohydrate[16].

-

Add the sulfuric acid solution to the flask.

-

Heat the mixture in an oil bath maintained at 140–145 °C for approximately 7 hours[16]. The solution will turn light brown.

-

Pour the hot solution into a shallow dish to cool. Rinse the flask with a small amount of hot glacial acetic acid[16].

-

Allow the solution to cool slowly to around 41-42 °C, stirring occasionally to break up the solid mass of aconitic acid that precipitates[16].

-

Collect the solid product by suction filtration, pressing the material to drain it thoroughly[16].

-

To purify, create a paste by stirring the collected solid with 70 mL of concentrated hydrochloric acid in an ice bath[16].

-

Collect the purified solid again by suction filtration, wash with two small portions of cold glacial acetic acid, and dry on a porous plate[16].

-

-

Note: This protocol primarily yields the more stable trans-isomer upon work-up, as much of the cis-aconitic acid converts to the trans form during the process[21]. Further purification and separation of isomers require techniques like recrystallization or chromatography.

Analytical Method: Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying (Z)- and (E)-aconitic acid in complex mixtures, such as sugarcane process streams or biological extracts[22].

-

Objective: To separate and quantify cis- and trans-aconitic acid isomers.

-

Instrumentation & Columns:

-

Sample Preparation:

-

For complex matrices like sugarcane juice, an initial cleanup is required.

-

Use a reproducible solid-phase, ion-exchange extraction method to isolate the organic acid fraction from the sample[22].

-

-

Chromatographic Conditions (Illustrative):

-

Mobile Phase: Dilute sulfuric acid (e.g., 0.005 N H₂SO₄).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a specific temperature (e.g., 35-60 °C) to improve resolution[22].

-

Detection: UV detection at approximately 210 nm. For higher specificity and sensitivity, especially in biological samples, UPLC-MS/MS is preferred[19].

-

-

Quantification:

-

Prepare standard solutions of pure (Z)- and (E)-aconitic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each isomer.

-

Quantify the isomers in the unknown sample by comparing their peak areas to the calibration curve.

-

Conclusion

The stereoisomers of aconitic acid, this compound and (E)-aconitic acid, serve as a clear example of how stereochemistry dictates biological function. While the cis-isomer is a fleeting yet essential intermediate in the universal process of cellular energy production, the more stable trans-isomer accumulates in certain plants and exhibits a distinct profile of biological activities, including defensive and therapeutic potentials. A thorough understanding of their unique properties and the analytical methods to distinguish them is crucial for researchers in metabolic studies, natural product chemistry, and drug development.

References

- 1. study.com [study.com]

- 2. Aconitic acid - Wikipedia [en.wikipedia.org]

- 3. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. Cis-Aconitic Acid | Rupa Health [rupahealth.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. cis-Aconitic acid | CAS#:585-84-2 | Chemsrc [chemsrc.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, 585-84-2 [thegoodscentscompany.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. aconitic acid, 499-12-7 [thegoodscentscompany.com]

- 18. This compound | CymitQuimica [cymitquimica.com]

- 19. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]

- 22. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]

A Comprehensive Technical Guide to the Natural Sources and Isolation of cis-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism.[1][2] Its unique chemical structure, featuring a cis-double bond and three carboxylic acid groups, makes it a molecule of significant interest for various applications, including as a precursor for the synthesis of bioactive compounds and polymers. This technical guide provides an in-depth overview of the natural sources of cis-aconitic acid, detailed protocols for its isolation and purification, and a summary of its biosynthesis.

Natural Sources of cis-Aconitic Acid

cis-Aconitic acid is found in a variety of biological systems, from microorganisms to plants. However, it is often present in equilibrium with its more stable isomer, trans-aconitic acid. The concentration of the cis-isomer can be influenced by physiological conditions and the specific organism.

Microbial Sources

Certain microorganisms, particularly fungi of the Aspergillus genus, are notable producers of aconitic acid isomers as intermediates in the biosynthesis of itaconic acid. Aspergillus terreus is a well-studied organism in this regard.[3] While the primary product of interest in these fermentations is often itaconic acid, the precursor, cis-aconitic acid, accumulates intracellularly.

Plant Sources

Aconitic acid is a common organic acid in many plants, where it is believed to play a role in defense mechanisms and as a storage form of carbon. While the trans-isomer is typically more abundant, the cis-isomer is also present. One of the earliest reported sources of aconitic acid is from plants of the Aconitum genus, such as Aconitum napellus (monkshood).[2] It is also found in sugarcane (Saccharum officinarum), sorghum (Sorghum bicolor), and various fruits and vegetables.

Table 1: Quantitative Data on cis-Aconitic Acid in Natural Sources

| Natural Source | Organism/Plant | Tissue/Condition | Concentration of cis-Aconitic Acid | Reference(s) |

| Fungus | Aspergillus terreus | Fermentation Broth (intracellular) | Variable, dependent on strain and fermentation conditions. | [3] |

| Plant | Sugarcane (Saccharum officinarum) | Juice | Isomerization from trans- to cis-aconitic acid occurs during processing. | [4] |

| Plant | Aconitum napellus | Tubers | Historically isolated, quantitative data on the cis-isomer is limited. | [2] |

Note: Quantitative data for cis-aconitic acid is often limited due to its instability and isomerization to the trans-form during extraction and analysis. The provided data should be considered indicative.

Biosynthesis of cis-Aconitic Acid

In most organisms, cis-aconitic acid is synthesized from citric acid as part of the tricarboxylic acid (TCA) cycle. The enzyme responsible for this conversion is aconitase (aconitate hydratase, EC 4.2.1.3).[5] Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an enzyme-bound intermediate.

The reaction proceeds in two steps:

-

Dehydration of citrate to form cis-aconitate.

-

Hydration of cis-aconitate to form isocitrate.

This reversible reaction is crucial for cellular respiration and provides a direct route for the enzymatic synthesis of cis-aconitic acid.

Caption: Biosynthesis of cis-Aconitic Acid via the TCA Cycle.

Isolation and Purification of cis-Aconitic Acid

The isolation of cis-aconitic acid is challenging due to its propensity to isomerize to the more stable trans-aconitic acid, especially under conditions of heat and extreme pH.[6][7] Therefore, mild extraction and purification conditions are crucial.

General Workflow for Isolation

The general procedure for isolating cis-aconitic acid from natural sources involves extraction, separation of the isomers, and purification.

Caption: General workflow for the isolation of cis-aconitic acid.

Experimental Protocols

This protocol is designed for the extraction of intracellular cis-aconitic acid from fungal biomass, such as Aspergillus terreus. The key is rapid quenching of metabolic activity and extraction at low temperatures to minimize isomerization.

Materials:

-

Fungal biomass

-

Cold quenching solution (e.g., 60% methanol (B129727) at -40°C)

-

Extraction solvent (e.g., 75% ethanol (B145695) at -20°C)

-

Liquid nitrogen

-

Centrifuge

-

Lyophilizer

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Harvesting and Quenching: Rapidly harvest the fungal biomass from the fermentation broth by vacuum filtration. Immediately quench the metabolism by immersing the biomass in a cold quenching solution for 30-60 seconds.

-

Cell Disruption: Freeze the quenched biomass in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Suspend the powdered biomass in a pre-chilled extraction solvent. Vortex vigorously for 1 minute and incubate at -20°C for 1 hour with occasional vortexing.

-

Clarification: Centrifuge the extract at 4°C and high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris. Collect the supernatant.

-

Solvent Removal: Lyophilize the supernatant to remove the solvent and obtain a crude extract.

-

Preparative HPLC Separation: Reconstitute the crude extract in a suitable mobile phase and perform preparative HPLC to separate cis- and trans-aconitic acids.

-

Column: A suitable reversed-phase or ion-exchange column.

-

Mobile Phase: An isocratic or gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile). The exact conditions will need to be optimized based on the column and system.

-

Detection: UV detection at a wavelength where aconitic acid absorbs (e.g., 210 nm).

-

-

Fraction Collection and Purification: Collect the fractions corresponding to the cis-aconitic acid peak. Pool the fractions and remove the solvent by lyophilization. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol) at low temperatures.

This protocol utilizes the enzyme aconitase to convert citric acid into cis-aconitic acid.

Materials:

-

Citric acid

-

Aconitase (commercially available or purified)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Quenching solution (e.g., trichloroacetic acid)

-

Preparative HPLC system

Procedure:

-

Enzymatic Reaction: Prepare a reaction mixture containing citric acid in the reaction buffer. Equilibrate the mixture to the optimal temperature for aconitase activity (typically 25-37°C).

-

Initiate Reaction: Add aconitase to the reaction mixture to initiate the conversion. The reaction will establish an equilibrium between citrate, cis-aconitate, and isocitrate.

-

Reaction Quenching: After a predetermined time (to maximize the concentration of cis-aconitate), quench the reaction by adding a quenching solution to denature the enzyme.

-

Purification:

-

Remove the denatured protein by centrifugation.

-

Use preparative HPLC as described in Protocol 1 to separate cis-aconitic acid from the remaining citrate, isocitrate, and other reaction components.

-

Collect, pool, and lyophilize the fractions containing cis-aconitic acid.

-

Conclusion

The isolation of pure cis-aconitic acid from natural sources presents a significant challenge due to its inherent instability. However, by employing rapid and cold extraction techniques, coupled with efficient chromatographic separation methods, it is possible to obtain this valuable molecule. Furthermore, enzymatic synthesis offers a controlled and potentially high-yielding alternative for its production. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, enabling further exploration of the chemistry and biological activities of cis-aconitic acid.

References

- 1. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Aconitic acid - Wikipedia [en.wikipedia.org]

- 3. Microbial production of trans-aconitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]

- 5. Aconitase - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]

The Pivotal Role of Aconitate in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitate, a key intermediate in the central metabolic pathway, holds a position of critical significance in cellular bioenergetics, iron homeostasis, and immune modulation. This technical guide provides an in-depth exploration of the multifaceted roles of aconitate, with a focus on its function in the Krebs cycle, its conversion to the immunomodulatory molecule itaconate, and the dual functionality of cytosolic aconitase as a key regulator of iron metabolism. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction

cis-Aconitate is a tricarboxylic acid that serves as an intermediate in the stereospecific isomerization of citrate (B86180) to isocitrate, a critical step in the Krebs (or tricarboxylic acid, TCA) cycle catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3)[1][2]. This cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. Beyond its canonical role in energy metabolism, aconitate metabolism is intricately linked to other vital cellular processes, including the regulation of iron homeostasis and the orchestration of immune responses. The diversion of cis-aconitate from the Krebs cycle to form itaconate by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1) in immune cells highlights a crucial link between metabolism and immunity[3][4]. Furthermore, the cytosolic isoform of aconitase (ACO1) moonlights as Iron Regulatory Protein 1 (IRP1), a key sensor and regulator of cellular iron levels[5]. This guide will delve into these critical functions of aconitate, providing a detailed overview for researchers in cellular metabolism, immunology, and drug development.

Aconitate in the Krebs Cycle: A Central Metabolic Intermediate

The primary and most well-understood role of cis-aconitate is as an enzyme-bound intermediate in the second step of the Krebs cycle[1]. The enzyme aconitase facilitates the conversion of the tertiary alcohol citrate, which is not readily oxidized, into the secondary alcohol isocitrate, which can be subsequently dehydrogenated. This isomerization occurs via a two-step dehydration and hydration reaction, with cis-aconitate as the intermediate[1][2].

The reaction can be summarized as follows:

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

Aconitase is present in both the mitochondria (ACO2), where it participates in the Krebs cycle, and the cytosol (ACO1)[6]. The mitochondrial isoform is essential for cellular energy production through oxidative phosphorylation.

Quantitative Analysis of Aconitase Kinetics

The enzymatic activity of aconitase is crucial for the flux through the Krebs cycle. The kinetic parameters of aconitase isoforms vary depending on the substrate and the specific isoform. While comprehensive data on intracellular aconitate concentrations are scarce, the kinetic constants of the enzymes that produce and consume it provide insight into its metabolic flux.

| Enzyme | Organism/Source | Substrate | K_m_ (mM) | Reference(s) |

| Mitochondrial Aconitase (ACO2) | Maize Scutellum | Citrate | 21 | |

| D,L-Isocitrate | 1.5 | |||

| Cytosolic Aconitase (ACO1) | Maize Scutellum | Citrate | 9.5 | |

| D,L-Isocitrate | 1.7 | |||

| Human Recombinant Aconitase (ACO2) | E. coli | Citrate | 0.14 | [7] |

| Isocitrate | 0.04 | [7] | ||

| cis-Aconitate | 0.02 | [7] |

Table 1: Michaelis-Menten Constants (K_m_) for Aconitase Isoforms. This table summarizes the reported K_m_ values for mitochondrial and cytosolic aconitase from different sources with their respective substrates. Lower K_m_ values indicate a higher affinity of the enzyme for the substrate.

| Enzyme | Organism/Source | Specific Activity (U/mg) | Reference(s) |

| Human Recombinant Aconitase (ACO2) | E. coli | 22 ± 2 | [7] |

Table 2: Specific Activity of Human Mitochondrial Aconitase (ACO2). One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Figure 1: Position of cis-Aconitate in the Krebs Cycle.

Aconitate as a Precursor to Itaconate: A Link to Immunity

In activated immune cells, particularly macrophages, cis-aconitate can be diverted from the Krebs cycle by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), to produce itaconate[3][4]. Itaconate has emerged as a key immunomodulatory metabolite with potent anti-inflammatory and antimicrobial properties[1][8].

The synthesis of itaconate represents a significant metabolic reprogramming event in immune cells, leading to a break in the Krebs cycle at the point of isocitrate dehydrogenase. The accumulation of itaconate has several downstream effects, including the inhibition of succinate dehydrogenase (complex II of the electron transport chain), which leads to alterations in cellular redox state and the production of reactive oxygen species (ROS)[1].

Itaconate Signaling Pathways

Itaconate exerts its immunomodulatory effects through multiple mechanisms, including the alkylation of cysteine residues on target proteins. One key target is the transcription factor Nrf2, which is activated by itaconate and leads to the expression of antioxidant and anti-inflammatory genes. Itaconate also inhibits glycolysis and the NLRP3 inflammasome, further contributing to its anti-inflammatory profile[8].

Figure 2: Synthesis of Itaconate from cis-Aconitate.

Cytosolic Aconitase (IRP1) and Iron Homeostasis

The cytosolic isoform of aconitase (ACO1) is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis. In its active enzymatic form, it contains a [4Fe-4S] iron-sulfur cluster and catalyzes the conversion of citrate to isocitrate in the cytosol. However, under conditions of iron deficiency, the [4Fe-4S] cluster is lost, and the apo-protein undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1)[9][10][11].

IRP1 functions as an RNA-binding protein that regulates the translation of proteins involved in iron uptake, storage, and utilization by binding to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron Responsive Elements (IREs)[12][13][14].

-

Binding to 5' UTR IREs: When IRP1 binds to an IRE in the 5' untranslated region (UTR) of mRNAs, such as ferritin (an iron storage protein), it sterically hinders the assembly of the ribosomal machinery, thereby inhibiting translation.

-

Binding to 3' UTR IREs: Conversely, when IRP1 binds to IREs in the 3' UTR of mRNAs, such as the transferrin receptor (responsible for iron uptake), it protects the mRNA from degradation, leading to increased protein expression.

This elegant regulatory mechanism allows cells to sense and respond to changes in iron availability, ensuring a balanced supply of this essential yet potentially toxic metal.

Figure 3: The dual role of ACO1/IRP1 in iron homeostasis.

Experimental Protocols

Isolation of Cytosolic and Mitochondrial Fractions

Accurate assessment of the distinct roles of cytosolic and mitochondrial aconitase requires the effective separation of these cellular compartments.

Materials:

-

Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease inhibitors).

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by microscopy).

-

Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at 10,000-12,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

Wash the mitochondrial pellet with Lysis Buffer and centrifuge again at 10,000-12,000 x g for 15 minutes at 4°C.

-

The final pellet contains the enriched mitochondrial fraction, which can be resuspended in an appropriate buffer for downstream analysis.

Figure 4: Workflow for Subcellular Fractionation.

In-Gel Aconitase Activity Assay

This method allows for the simultaneous detection and semi-quantification of mitochondrial and cytosolic aconitase activities in the same sample following non-denaturing polyacrylamide gel electrophoresis (PAGE)[10][15][16][17][18][19].

Materials:

-

Non-denaturing PAGE apparatus and reagents.

-

Aconitase activity staining solution (e.g., 100 mM Tris-HCl pH 8.0, 1 mM NADP⁺, 2.5 mM cis-aconitate, 5 mM MgCl₂, 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.1 mg/mL phenazine (B1670421) methosulfate (PMS), and an excess of isocitrate dehydrogenase).

Procedure:

-

Prepare cytosolic and/or mitochondrial extracts as described in section 5.1.

-

Determine protein concentration of the extracts.

-

Load equal amounts of protein onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis at 4°C to maintain enzyme activity.

-

After electrophoresis, incubate the gel in the aconitase activity staining solution at 37°C in the dark.

-

Aconitase activity will appear as dark formazan (B1609692) bands. The reaction is coupled such that the isocitrate produced by aconitase is used by isocitrate dehydrogenase to reduce NADP⁺ to NADPH. NADPH then reduces MTT to a colored precipitate in the presence of PMS.

-

The intensity of the bands, which can be quantified by densitometry, is proportional to the aconitase activity.

Quantification of Aconitate and Itaconate by LC-MS/MS

A highly sensitive and specific method for the simultaneous quantification of cis-aconitate and itaconate in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11][20][21][22][23].

Materials:

-

LC-MS/MS system.

-

Reversed-phase C18 column.

-

Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

-

Internal standards (e.g., ¹³C-labeled aconitate and itaconate).

Procedure:

-

Extract metabolites from cell or tissue homogenates using a cold solvent mixture (e.g., 80% methanol).

-

Add internal standards to the samples.

-

Centrifuge to pellet proteins and cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient of mobile phases A and B.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for aconitate and itaconate are used for their unambiguous identification and quantification.

Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding

EMSA is a common technique to study the RNA-binding activity of IRP1[12][13][14][24].

Materials:

-

Cytosolic extracts containing IRP1.

-

³²P-labeled IRE RNA probe.

-

Non-denaturing polyacrylamide gel.

-

Electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

Procedure:

-

Incubate cytosolic extracts with the ³²P-labeled IRE RNA probe in a binding buffer.

-

To demonstrate specificity, perform competition experiments by adding an excess of unlabeled specific (IRE) or non-specific competitor RNA to parallel reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the protein-RNA complexes from the free RNA probe.

-

Dry the gel and visualize the radiolabeled RNA by autoradiography or phosphorimaging. A "shifted" band corresponding to the IRP1-IRE complex will be observed, which is absent or reduced in the presence of the specific competitor.

Conclusion

Aconitate is far more than a simple intermediate in the Krebs cycle. Its metabolism is a critical nexus for cellular energy production, iron homeostasis, and the regulation of the immune response. The dual functionality of cytosolic aconitase as both an enzyme and an iron-sensing RNA-binding protein provides a remarkable example of molecular moonlighting and highlights the intricate connections between different cellular processes. Furthermore, the diversion of aconitate towards itaconate synthesis in immune cells has opened up new avenues for understanding and potentially treating inflammatory and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the multifaceted biological significance of aconitate. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting a range of human diseases.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Sulfur Administration in Fe–S Cluster Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]

- 14. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Procedure for the isolation of mitochondria, cytosolic and nuclear material from a single piece of neurological tissue for high-throughput mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example. | Semantic Scholar [semanticscholar.org]

- 24. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]

The Discovery and Enduring Significance of Aconitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitic acid, a tricarboxylic acid with two isomeric forms, cis and trans, holds a pivotal position in cellular metabolism as a key intermediate in the Krebs cycle. First isolated in the early 19th century, its journey from a natural product curiosity to a fundamental component of biochemistry underscores its scientific importance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of aconitic acid. It details experimental protocols for its isolation and synthesis, presents quantitative data in structured tables, and visualizes key pathways and workflows to serve as a valuable resource for researchers in the life sciences and drug development.

Introduction

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is a C6 organic acid that exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a crucial, albeit transient, intermediate in the Krebs (citric acid) cycle, facilitating the stereospecific isomerization of citrate (B86180) to isocitrate by the enzyme aconitase.[1][2][3] The trans-isomer is the more stable form and is found in various plants, including sugarcane (Saccharum officinarum), sorghum (Sorghum bicolor), and was first discovered in monkshood (Aconitum napellus).[1][4] Beyond its central metabolic role, aconitic acid has garnered interest for its potential applications in the chemical industry as a platform chemical for the synthesis of polymers and plasticizers.[4] This guide delves into the historical context of its discovery, outlines detailed methodologies for its preparation and isolation, and provides key physicochemical and spectroscopic data.

History and Discovery

The story of aconitic acid begins in 1820 when the Swiss chemist and apothecary Jacques Peschier first isolated the compound from the plant Aconitum napellus, commonly known as monkshood or wolf's bane.[1] This early work laid the foundation for understanding the chemical constituents of this toxic plant. Later in the 19th century, the presence of aconitic acid was identified in other plant sources, notably in sugarcane juice in 1877 and subsequently in sweet sorghum.[4] The early 20th century marked a significant milestone with the elucidation of its chemical structure and the development of the first chemical synthesis methods. A pivotal moment in the history of aconitic acid was its identification as an intermediate in the Krebs cycle, a discovery that cemented its importance in fundamental biochemistry.

Caption: A timeline of the key milestones in the discovery and understanding of aconitic acid.

Physicochemical and Spectroscopic Data

The two isomers of aconitic acid exhibit distinct physical and chemical properties. The trans-isomer is generally more stable. A summary of their key properties is provided in the tables below.

Table 1: Physicochemical Properties of Aconitic Acid Isomers

| Property | cis-Aconitic Acid | trans-Aconitic Acid |

| Molecular Formula | C₆H₆O₆ | C₆H₆O₆ |

| Molar Mass | 174.11 g/mol | 174.11 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 125 °C[5] | 198-199 °C (decomposes)[6] |

| Solubility in Water | 400.0 mg/mL[5] | Soluble |

| pKa values | 2.78, 4.41, 6.21 | 2.80, 4.46 |

Table 2: Spectroscopic Data for cis-Aconitic Acid

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (D₂O) | δ 3.09 (d, 2H), 5.65 (s, 1H)[7] |

| ¹³C NMR (D₂O) | δ 46.1, 126.2, 146.5, 177.5, 180.0, 181.7[7] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of aconitic acid and its extraction from natural sources.

Chemical Synthesis of Aconitic Acid from Citric Acid

A common and established method for synthesizing aconitic acid is through the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.[6][8] This process typically yields a mixture of the cis and trans isomers, with the trans isomer being the predominant product upon work-up.[9]

Materials:

-

Citric acid monohydrate

-

Concentrated sulfuric acid

-

Water

-

Activated carbon

-

Glacial acetic acid

-

Concentrated hydrochloric acid

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.

-

Carefully add a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water.

-

Heat the mixture in an oil bath maintained at a temperature of 140–145 °C for seven hours.

-

Pour the resulting light brown solution into a shallow dish to cool and crystallize.

-

Dissolve the crystalline mass in 100 mL of water, add 5 g of activated carbon, and heat to boiling for a few minutes.

-

Filter the hot solution through a pre-heated funnel.

-

Add 150 mL of concentrated hydrochloric acid to the filtrate and cool in an ice bath to induce crystallization.

-

Collect the crystals by suction filtration and wash with cold glacial acetic acid.

-

Dry the crystals to obtain aconitic acid.

Expected Yield: Approximately 50-60 g.

Caption: A workflow diagram for the synthesis of aconitic acid from citric acid.

Extraction of Aconitic Acid from Sugarcane Molasses

Aconitic acid is present in significant quantities in sugarcane molasses, making it a viable natural source for its extraction.[10] Liquid-liquid extraction is a commonly employed method.

Materials:

-

Sugarcane molasses

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (B1210297)

-

Acetic acid

-

Activated carbon

Procedure:

-

Dilute sugarcane molasses to approximately 40% solids with water.

-

Acidify the diluted molasses to a pH of 2.0 with sulfuric acid.

-

Perform a liquid-liquid extraction with ethyl acetate at a molasses to solvent ratio of 1:3. The extraction can be carried out at 30-40 °C for 1-6 hours with agitation.[10]

-

Separate the ethyl acetate layer from the aqueous molasses layer by centrifugation.

-

Evaporate the ethyl acetate using a rotary evaporator to obtain a concentrated mixture.

-

Dissolve the concentrated mixture in acetic acid and allow it to crystallize.

-

Decolorize the crystallized aconitic acid using activated carbon and recrystallize to improve purity.

Quantitative Data:

-

Recovery Yield: 40-65% of the aconitic acid can be recovered as the free acid.[10]

-

Purity: The purity of the final product can reach approximately 95%.[10]

Caption: A workflow diagram for the extraction of aconitic acid from sugarcane molasses.

Biological Role and Signaling Pathways

The primary and most well-understood biological role of aconitic acid is as its conjugate base, cis-aconitate, an intermediate in the Krebs cycle.[11] This metabolic pathway is central to cellular respiration in all aerobic organisms.

The Krebs Cycle

In the Krebs cycle, citrate, formed from the condensation of acetyl-CoA and oxaloacetate, is isomerized to isocitrate. This reaction is catalyzed by the enzyme aconitase and proceeds through the intermediate formation of cis-aconitate.[12] This two-step process involves a dehydration of citrate to form the enzyme-bound cis-aconitate, followed by a stereospecific hydration to form isocitrate.[12]

Caption: The role of cis-aconitate as an intermediate in the Krebs cycle, catalyzed by aconitase.

Beyond its role in the Krebs cycle, there is limited evidence to suggest that aconitic acid functions as a signaling molecule in other distinct pathways in mammalian cells. However, in plants, it has been implicated in defense mechanisms against herbivores and pathogens.[4]

Conclusion

From its initial discovery in a toxic plant to its established role as a cornerstone of cellular metabolism, aconitic acid has a rich scientific history. The methodologies for its synthesis and extraction are well-developed, providing researchers with access to this important molecule for a variety of applications, from fundamental biochemical studies to the development of novel biomaterials. This technical guide provides a solid foundation of its history, properties, and the experimental procedures relevant to its study, serving as a valuable resource for the scientific community.

References

- 1. Cis-aconitic acid [chembk.com]

- 2. Aconitic acid - Wikipedia [en.wikipedia.org]

- 3. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]

- 4. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. bmse000705 Cis-aconitic Acid at BMRB [bmrb.io]

- 8. Citric acid - Wikipedia [en.wikipedia.org]

- 9. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]

- 10. lsuagcenter.com [lsuagcenter.com]

- 11. homework.study.com [homework.study.com]

- 12. Coupling Krebs cycle metabolites to signalling in immunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Aconitic Acid: A Pivotal Intermediate in the Isomerization of Citrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate metabolic network of the cell, the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, holds a central position in cellular respiration and energy production. A key, yet often overlooked, step in this cycle is the stereospecific isomerization of citrate (B86180) to isocitrate. This seemingly simple conversion is crucial as it transforms a tertiary alcohol (citrate), which is not readily oxidized, into a secondary alcohol (isocitrate), a suitable substrate for the subsequent oxidative decarboxylation steps that drive the cycle forward.[1][2] This critical transformation is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3), and proceeds via a fascinating mechanism involving the formation and rehydration of a bound intermediate, (Z)-aconitic acid (cis-aconitate).[2][3] This technical guide provides a comprehensive overview of the role of this compound as an intermediate in citrate isomerization, detailing the enzymatic mechanism, relevant quantitative data, and experimental protocols for studying this pivotal biochemical reaction.

The Aconitase-Catalyzed Reaction: A Dehydration-Hydration Mechanism

Aconitase is an iron-sulfur protein that facilitates the interconversion of citrate, cis-aconitate, and isocitrate.[3][4] The reaction mechanism is a two-step process involving a dehydration followed by a hydration, with cis-aconitate transiently formed and remaining bound to the enzyme's active site.[3]

-

Dehydration of Citrate: The reaction is initiated by the abstraction of a proton from C2 and the removal of the hydroxyl group from C3 of citrate, forming the intermediate cis-aconitate.[3]

-

Hydration of cis-Aconitate: The cis-aconitate intermediate is then rehydrated in a stereospecific manner to form isocitrate.[3]

This process is facilitated by key amino acid residues within the aconitase active site, notably Histidine-101 and Serine-642, and is dependent on the enzyme's [4Fe-4S] iron-sulfur cluster.[3] The Fe-S cluster plays a crucial role in substrate binding and catalysis, a departure from its more common role in electron transport.[3]

The overall reaction is reversible and the equilibrium mixture at pH 7.4 and 25°C consists of approximately 90% citrate, 4% cis-aconitate, and 6% isocitrate.[5] Despite the unfavorable equilibrium for the forward reaction, the rapid consumption of isocitrate by the subsequent enzyme in the Krebs cycle, isocitrate dehydrogenase, drives the overall conversion of citrate to isocitrate.

Quantitative Data

| Parameter | Value | Conditions | Source |

| Equilibrium Mixture Composition | |||

| Citrate | ~90% | pH 7.4, 25°C | [5] |

| cis-Aconitate | ~4% | pH 7.4, 25°C | [5] |

| Isocitrate | ~6% | pH 7.4, 25°C | [5] |

| Thermodynamic Data | |||

| Standard Gibbs Free Energy (ΔG°') | +6.3 kJ/mol | [6] | |

| Kinetic Parameters | |||

| Km for Citrate (cytosolic aconitase) | 1.5 µM | [7] | |

| Inhibition Constants (Ki) | |||

| Aconitine (non-competitive) | 0.11 ± 0.01 mmol/l | Pig heart aconitase | [8] |

| Alloxan (competitive with citrate) | 0.22 µM | Purified porcine heart enzyme | [5] |

| Alloxan (competitive with cis-aconitate) | 4.0 µM | Purified porcine heart enzyme | [5] |

| Alloxan (competitive with isocitrate) | 0.62 µM | Purified porcine heart enzyme | [5] |

| trans-Aconitate (competitive with cis-aconitate) | 0.13 mM | [9] | |

| Tricarballylate (competitive with citrate) | 2.5 mM | [9] | |

| Fluorocitrate (competitive with citrate) | 0.12 mM | [9] |

Experimental Protocols

The study of aconitase and the role of this compound necessitates robust experimental methodologies. Below are detailed protocols for the purification of mitochondrial aconitase and the subsequent determination of its enzymatic activity.

Purification of Mitochondrial Aconitase from Bovine Heart

This protocol is adapted from established methods for the isolation of aconitase for biochemical studies.[10][11]

Materials:

-

Fresh bovine hearts

-

Buffer A: 23 mM sodium phosphate, pH 7.4

-

Homogenizer

-

Refrigerated centrifuge

-

Affinity chromatography column (e.g., Blue Dextran-Sepharose)

-

Elution buffer

Procedure:

-

Obtain fresh bovine hearts from a local abattoir and place them on ice.

-

Trim away fat and connective tissue, and mince approximately 1 kg of the heart muscle.

-

Homogenize the minced tissue in 3-4 volumes of ice-cold Buffer A.

-

Centrifuge the homogenate at low speed (e.g., 2,800 rpm) for 20 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant and subject it to a higher speed centrifugation (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a minimal volume of Buffer A.

-

The mitochondrial extract can be further purified using affinity chromatography on a Blue Dextran-Sepharose column, following the manufacturer's instructions.

-

Elute the bound aconitase and collect the fractions.

-

Assess the purity of the fractions using SDS-PAGE.

-

Pool the purest fractions and store at -80°C.

Spectrophotometric Assay of Aconitase Activity

This protocol describes a coupled enzyme assay to determine aconitase activity by measuring the production of NADPH at 340 nm.[8]

Materials:

-

Purified aconitase or sample (e.g., mitochondrial preparation, cell lysate)

-

Assay Buffer: e.g., 10X Aconitase Assay Buffer (to be diluted to 1X with HPLC-grade water)

-

Substrate Solution: Sodium citrate

-

NADP+ Reagent

-

Isocitrate Dehydrogenase (IDH)

-

96-well microplate

-

Spectrophotometric plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting the 10X stock with HPLC-grade water. Keep on ice.

-

Reconstitute the NADP+ and Isocitric Dehydrogenase reagents with HPLC-grade water immediately before use.

-

Prepare the working Substrate Solution by diluting the stock sodium citrate solution with 1X Assay Buffer.

-

-

Sample Preparation:

-

Tissue Homogenate: Homogenize minced tissue in 5-10 volumes of cold 1X Assay Buffer. Centrifuge at 800 x g for 10 minutes at 4°C. The supernatant can be used for the assay.

-

Mitochondrial Preparation: Centrifuge the tissue homogenate supernatant at 10,000 x g for 10 minutes at 4°C. Resuspend the pellet in cold 1X Assay Buffer.

-

Cell Lysate: Resuspend cell pellets in cold 1X Assay Buffer and sonicate. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C. The supernatant contains the cytosolic fraction, and the pellet contains the mitochondrial fraction.

-

-

Assay Protocol:

-

Set up the following reactions in a 96-well plate:

-

Blank Wells: 55 µl Assay Buffer, 50 µl NADP+ Reagent, 50 µl Isocitric Dehydrogenase.

-

Sample Wells: 50 µl Sample, 5 µl Assay Buffer, 50 µl NADP+ Reagent, 50 µl Isocitric Dehydrogenase.

-

Sample Background Wells (optional): 50 µl Sample, 50 µl NADP+ Reagent, 50 µl Isocitric Dehydrogenase, and 5 µl of Assay Buffer instead of the substrate solution.

-

-

Initiate the reactions by adding 5 µl of the Substrate Solution to the Sample Wells.

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the rate of NADPH formation (ΔA340/minute) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank and/or sample background from the sample rate.

-

Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADPH production, and thus to aconitase activity. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

One unit of aconitase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of isocitrate (and subsequently NADPH) per minute under the specified assay conditions.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Overall reaction pathway of citrate isomerization.

Caption: Simplified enzymatic mechanism of aconitase.

Caption: Experimental workflow for aconitase activity assay.

Conclusion